3-(Dibromomethyl)-1,2-benzisoxazole
Overview
Description
Synthesis Analysis
The synthesis of 3-substituted 1,2-benzisoxazole derivatives, including those with dibromomethyl groups, involves various methodologies. One common method for synthesizing these derivatives is based on the reaction of 3-(bromomethyl)-1,2-benzisoxazole with sodium bisulfite followed by chlorination and amination processes. This synthesis pathway has been utilized to produce compounds with marked anticonvulsant activity in mice (H. Uno, M. Kurokawa, Y. Masuda, H. Nishimura, 1979). Another approach involves the modified Boekelheide rearrangement for the efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles, which can be adapted for dibromomethyl derivatives (V. Arava, Laxminarasimhulu Gorentla, Udaya Bhaskara Rao Siripalli, P. Dubey, 2011).
Scientific Research Applications
Drug Discovery and Development : Benzisoxazoles, including derivatives of 3-(Dibromomethyl)-1,2-benzisoxazole, are used in drug discovery, particularly for developing atypical antipsychotics and treatments for CNS disorders (Uto, 2015).
Antipsychotic Compounds : Derivatives such as 3-substituted-1,2-benzisoxazole have been identified as potential antipsychotic compounds and useful intermediates in medicinal chemistry (Arava et al., 2011).
Polymeric Materials, Dyes, and Heterocyclic Compounds : 2,1-Benzisoxazoles, including variants of the 3-(Dibromomethyl) group, are used in the production of polymeric materials, dyes, and heterocyclic compounds. They exhibit biological activity and possess a weak N-O bond that can open the cycle in reactions like reduction and oxidation (Kotov et al., 2019).
Preparation of Pharmacologically Active Compounds : N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, is a precursor for preparing 3,5-disubstituted benzoxazoles with various pharmacological activities (Khodot & Rakitin, 2022).
Anticonvulsant and Antimicrobial Activities : Certain derivatives show marked anticonvulsant activity in animal models and antimicrobial activity against bacterial and fungal strains. This includes 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives (Uno et al., 1979).
Synthesis of Chemotherapeutic Agents : 1,2-Benzisoxazole derivatives are used in the synthesis of chemotherapeutic agents due to their high therapeutic properties (Shastri, 2016).
Antioxidant and Anticancer Activities : Some synthesized benzisoxazoles, including 3-substituted derivatives, display significant antioxidant activity and efficacy against human cancer cell lines (Anand et al., 2014).
Photochemistry Studies : The study of the photochemistry of 1,2-benzisoxazole involves understanding the formation of intermediates like spiro-2H-azirine and ketenimine, which is crucial for photoisomerization processes (Nunes et al., 2016).
properties
IUPAC Name |
3-(dibromomethyl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIXOPJFGVYDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399679 | |
Record name | 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dibromomethyl)-1,2-benzisoxazole | |
CAS RN |
867040-02-6 | |
Record name | 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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